Rhodium tris(2-ethylhexanoate)

Description

Properties

CAS No. |

20845-92-5 |

|---|---|

Molecular Formula |

C24H48O6Rh |

Molecular Weight |

535.5 g/mol |

IUPAC Name |

tris(2-ethylhexanoic acid);rhodium |

InChI |

InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

AIXGCMDNUKLPSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3] |

Other CAS No. |

20845-92-5 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Rhodium tris(2-ethylhexanoate)

Executive Summary

Rhodium tris(2-ethylhexanoate), a key organometallic compound, serves as a highly efficient and versatile catalyst precursor in critical industrial processes, including hydroformylation and hydrosilylation.[1] Its efficacy is intrinsically linked to its distinct physical properties, which govern its solubility, stability, and reactivity in various reaction media. This guide provides a comprehensive examination of these properties, offering researchers, scientists, and drug development professionals the technical insights necessary for optimizing its application. We will delve into its chemical identity, macroscopic and thermophysical characteristics, and spectroscopic signature, providing a practical framework for its use and quality assessment.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. Rhodium tris(2-ethylhexanoate) is known by several synonyms, including Rhodium(III) 2-ethylhexanoate and Rhodium octoate.[2] Its unambiguous identifiers are crucial for database searches and regulatory compliance.

Key Identifiers:

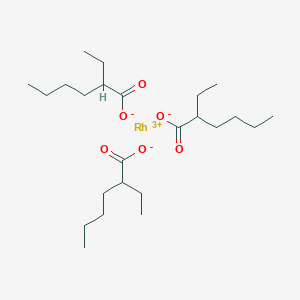

The molecular structure consists of a central Rhodium(III) ion coordinated by three 2-ethylhexanoate ligands. These long, branched alkyl chains are pivotal, creating a lipophilic exterior that dictates the compound's solubility and utility in non-aqueous systems.

Caption: Coordination sphere of Rhodium tris(2-ethylhexanoate).

Macroscopic and Thermophysical Properties

The bulk properties of a catalyst precursor are critical for its practical handling, storage, and deployment in a reaction. While the pure compound is a solid, it is most commonly supplied and utilized as a solution, which influences its application properties.[1][2]

| Property | Value | Significance & Expert Insights | Source(s) |

| Appearance | Solid (pure); Reddish-brown solution | The reddish-brown color is characteristic of the Rh(III) oxidation state. A distinct green color would indicate the presence of the dimeric Rh(II) counterpart, a critical impurity.[1] | [1],[3],[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., 2-ethylhexanol) | This is the most crucial physical property for its role in homogeneous catalysis. The organic solubility, driven by the ethylhexanoate ligands, ensures miscibility with organic substrates, maximizing catalyst-reactant interaction. | [1],[2] |

| Melting Point | Not available (N/A) | The absence of a defined melting point in technical data sheets suggests the compound likely decomposes upon heating.[2][7] This is typical for complex organometallics and underscores the need for controlled temperature management in reactions. | [2],[7] |

| Boiling Point | ~228°C at 760 mmHg | This value is reported by some suppliers but should be treated with caution as it may correspond to the solvent or decomposition onset.[7] Thermal stability studies (e.g., TGA) would be required for definitive characterization. | [7] |

| Storage | Store under inert gas (Nitrogen, Argon) at 2-8°C | Recommended storage conditions indicate potential sensitivity to air (oxidation) or moisture (hydrolysis), which could degrade its catalytic activity over time.[7] | [7] |

Spectroscopic Characterization: A Tool for Quality Control

While comprehensive characterization involves techniques like NMR and IR spectroscopy, UV-Visible (UV-Vis) spectroscopy serves as a rapid and powerful tool for routine quality control in a research or industrial setting. Its primary utility is in confirming the oxidation state of the rhodium center and detecting impurities.

Expert Insight: The most common and catalytically distinct impurity is the green-colored Rhodium(II) 2-ethylhexanoate dimer.[1] This species can arise from incomplete synthesis or degradation. Fortunately, the Rh(II) dimer possesses a characteristic absorption band in the visible spectrum (~597 nm) that is absent in the Rh(III) species. A clean UV-Vis spectrum in this region is a strong indicator of high-purity Rhodium tris(2-ethylhexanoate).

Self-Validating Protocol for UV-Vis Analysis

This protocol is designed to reliably assess the purity of a Rhodium tris(2-ethylhexanoate) solution.

Objective: To verify the absence of the Rh(II) dimeric impurity.

Methodology:

-

Solvent Selection: Choose a UV-transparent organic solvent in which the sample is fully soluble, such as hexane or the 2-ethylhexanol solvent it is supplied in.

-

Sample Preparation: Prepare a dilute solution of the Rhodium tris(2-ethylhexanoate) sample. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer. This is a critical step to subtract the absorbance of the solvent and cuvette, ensuring that the resulting spectrum is solely from the rhodium complex.

-

Spectral Acquisition: Scan the sample from the UV to the visible region (e.g., 300 nm to 800 nm).

-

Data Analysis: Examine the spectrum for a significant absorption peak around 597 nm. The absence of this peak confirms the material is substantially free of the Rh(II) impurity.

Caption: Experimental workflow for UV-Vis purity validation.

The Role of Physical Properties in Catalytic Applications

The physical properties of Rhodium tris(2-ethylhexanoate) are not mere data points; they are direct enablers of its catalytic function.

-

High Organic Solubility: As a catalyst for hydroformylation (oxo process) and hydrosilylation, it operates in a single phase with nonpolar reactants like olefins and silanes.[1] Its solubility ensures a high concentration of active catalytic species at the molecular level, leading to efficient reaction rates.

-

Thermal Stability (Inferred): While it lacks a distinct melting point, its utility in reactions that often require elevated temperatures implies reasonable thermal stability under reaction conditions, particularly when stabilized by other ligands in the catalytic cycle.

-

Air Stability: The Rh(III) oxidation state is relatively stable in air, making the compound easier to handle than more sensitive, lower-oxidation-state rhodium precursors.[3] This robustness is a significant advantage in industrial settings.

Conclusion

Rhodium tris(2-ethylhexanoate) is a compound whose physical characteristics are perfectly tailored for its role as a premier catalyst precursor in homogeneous catalysis. Its high solubility in organic media, coupled with its relative stability, provides a reliable and effective source of rhodium for critical chemical transformations. For the researcher and development professional, a thorough understanding of these properties—from its fundamental identifiers to its spectroscopic signature—is essential for ensuring purity, optimizing reaction conditions, and achieving reproducible, high-yield results.

References

-

PubChem. (n.d.). Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). Retrieved from [Link]

-

Johnson Matthey. (n.d.). Rh 2EH rhodium 2 ethyl hexanoate. Retrieved from [Link]

-

American Elements. (n.d.). Rhodium 2-Ethylhexanoate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20845-92-5,Rhodium tris(2-ethylhexanoate). Retrieved from [Link]

Sources

- 1. Rhodium(III) 2-Ethylhexanoate|CAS 20845-92-5 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Rh 2EH rhodium 2 ethyl hexanoate | Johnson Matthey [matthey.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. aceschem.com [aceschem.com]

- 6. Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | C24H45O6Rh | CID 89395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

Introduction: The Strategic Role of Rhodium(III) 2-Ethylhexanoate in Modern Synthesis

An In-Depth Technical Guide to Rhodium(III) 2-Ethylhexanoate (CAS 20845-92-5)

For Researchers, Scientists, and Drug Development Professionals

Rhodium(III) 2-ethylhexanoate (CAS No. 20845-92-5), often abbreviated as Rh(III) 2-EH, is a highly versatile and industrially significant organorhodium compound. While researchers in drug development may be more familiar with rhodium's role in asymmetric hydrogenation, the utility of its carboxylate complexes as robust catalyst precursors is paramount in large-scale and process chemistry. This compound serves as a valuable, organic-soluble source of rhodium, primarily utilized as a pre-catalyst for critical carbon-carbon and carbon-heteroatom bond-forming reactions, most notably hydroformylation (the oxo process) and hydrosilylation.[1]

Its molecular structure consists of a central rhodium(III) ion coordinated to three 2-ethylhexanoate ligands. This lipophilic nature imparts excellent solubility in non-polar organic solvents, a crucial property for homogeneous catalysis.[2][3] Unlike many other organometallic catalysts, solutions of Rh(III) 2-EH exhibit high stability, resistance to catalyst poisons, and consistently high catalytic activity, making it a preferred choice for demanding industrial applications where process reliability is key.[1] This guide provides a comprehensive technical overview of its properties, synthesis, catalytic mechanisms, and practical applications for the modern research and development scientist.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a catalyst precursor is fundamental to its effective application and the development of robust, reproducible reaction protocols.

Key Physicochemical Properties

Rhodium(III) 2-ethylhexanoate is typically supplied as a reddish-brown solid or, more commonly, as a solution in 2-ethylhexanoic acid or 2-ethylhexanol.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20845-92-5 | [4] |

| Molecular Formula | C₂₄H₄₅O₆Rh | [4] |

| Molecular Weight | 532.52 g/mol | [2] |

| Appearance | Reddish-brown solid or solution | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., 2-ethylhexanol, hydrocarbons) | [2][3] |

Note: Specific values for melting and boiling points are often not reported as the material is typically used as a solution and may decompose at high temperatures.

Spectroscopic Characterization: A System of Self-Validation

Spectroscopic analysis is critical not only for initial identification but also for validating the purity and oxidation state of the rhodium center, which directly impacts catalytic performance.

-

FT-IR Spectroscopy: Infrared spectroscopy is a primary tool for confirming the successful coordination of the 2-ethylhexanoate ligand. The key diagnostic feature is the disappearance of the sharp carbonyl (C=O) stretch of the free carboxylic acid (typically around 1700 cm⁻¹) and the appearance of two new bands: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). The positions of these bands are indicative of the coordination mode. For Rh(III) 2-EH and related complexes, these are typically observed around 1550 cm⁻¹ and 1415 cm⁻¹, respectively.[5]

-

UV-Vis Spectroscopy: A crucial quality control metric for this compound is confirming the absence of its rhodium(II) counterpart, the green-colored dimeric Rh₂(2-EH)₄. UV-Vis spectroscopy is the ideal tool for this validation. The Rh(II) dimer exhibits a characteristic absorption band at approximately 597 nm. High-purity Rh(III) 2-EH solutions, suitable for catalysis, should show a negligible absorbance at this wavelength, ensuring the correct oxidation state of the pre-catalyst.[5][6]

-

¹H NMR Spectroscopy: While the paramagnetic nature of some rhodium species can complicate NMR, ¹H NMR is effectively used to analyze the organic ligand environment of this diamagnetic d⁶ Rh(III) complex. The spectrum confirms the structure of the 2-ethylhexanoate chains and, most importantly, verifies the absence of the acidic proton of the free carboxylic acid (which would appear as a very broad singlet far downfield), thereby confirming complete salt formation and coordination to the rhodium center.[5]

Section 2: Synthesis and Quality Control

The industrial synthesis of Rh(III) 2-EH is a well-refined process designed for scalability, high yield, and exceptional purity. The methodology is instructive for understanding the factors that ensure a high-quality catalyst precursor.

Core Synthesis: Aqueous Metathesis and Extraction

The most common and scalable synthetic route involves a salt metathesis reaction between a water-soluble rhodium(III) salt and an alkali metal salt of 2-ethylhexanoic acid.[1]

Key Precursors:

-

Rhodium Source: Typically Rhodium(III) chloride hydrate (RhCl₃·xH₂O) or Rhodium(III) nitrate (Rh(NO₃)₃).[1]

-

Ligand Source: Sodium 2-ethylhexanoate, prepared in situ by neutralizing 2-ethylhexanoic acid with sodium hydroxide.

The process is carried out in an aqueous medium. The rhodium salt solution is added to the aqueous solution of sodium 2-ethylhexanoate, and the mixture is heated (e.g., to 85-95°C) for several hours. The water-insoluble Rh(III) 2-EH precipitates or forms an oily layer, which is then extracted into a water-immiscible organic solvent, such as 2-ethylhexanol.[1]

Causality Behind Experimental Choices:

-

Choice of Precursor: Using Rh(NO₃)₃ as a precursor can be advantageous as it avoids chloride contamination. Chloride ions are known to be corrosive and can act as inhibitors or poisons in certain catalytic systems, particularly hydroformylation.[1]

-

Stoichiometry: An excess of the 2-ethylhexanoate ligand is used to ensure the complete conversion of the rhodium salt.

-

Extraction: The liquid-liquid extraction is the primary purification step. It efficiently separates the organic-soluble rhodium product from inorganic byproducts (NaCl or NaNO₃), which remain in the aqueous phase. This step is critical for achieving the low sodium and chloride content required for a high-purity catalyst.[1][7]

-

Yield and Purity: This method consistently produces Rh(III) 2-EH solutions with yields exceeding 99% (relative to the rhodium used) and with minimal contamination from sodium, chloride, or Rh(II) species.[1][6][7]

-

Caption: General workflow for the synthesis of Rh(III) 2-ethylhexanoate. */ end_dot

Section 3: Catalytic Applications and Mechanistic Insights

Rh(III) 2-EH is a pre-catalyst, meaning it is converted in situ under reaction conditions into the catalytically active species. This is typically a rhodium(I) hydride complex, formed by reduction of the Rh(III) center in the presence of a reducing agent (H₂, silanes) and ligands (CO, phosphines).

Application 1: Hydroformylation (Oxo Process)

Hydroformylation is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). These aldehydes are vital intermediates for producing alcohols, esters, and other bulk chemicals.

The active catalyst is generally considered to be a rhodium(I) hydridocarbonyl species, such as HRh(CO)L₂ (where L is a ligand, often a phosphine).[8][9] The Rh(III) 2-EH is reduced in situ by H₂ to form the active Rh(I) species. The catalytic cycle, based on the widely accepted Heck-Breslow mechanism, proceeds as follows:

-

Olefin Coordination: The alkene substrate coordinates to the rhodium center.

-

Migratory Insertion (Hydrorhodation): The alkene inserts into the Rh-H bond, forming a rhodium-alkyl intermediate. This is often the step that determines the regioselectivity (linear vs. branched aldehyde).

-

CO Coordination & Insertion: A molecule of CO coordinates to the rhodium and then inserts into the rhodium-alkyl bond to form a rhodium-acyl species.

-

Oxidative Addition & Reductive Elimination: H₂ adds to the rhodium center (oxidative addition), followed by reductive elimination of the aldehyde product, regenerating the rhodium hydride catalyst.

-

Caption: Simplified Heck-Breslow catalytic cycle for hydroformylation. */ end_dot

Application 2: Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. It is a cornerstone of the silicone industry and a powerful method in organic synthesis for creating organosilicon compounds. Rhodium catalysts are highly effective for this transformation.

The accepted mechanism is the Chalk-Harrod mechanism .[10] Here, the Rh(III) pre-catalyst is reduced in situ by the hydrosilane to an active Rh(I) species.

-

Oxidative Addition: The hydrosilane (R₃SiH) adds to the Rh(I) center, forming a Rh(III) intermediate containing both hydride (Rh-H) and silyl (Rh-SiR₃) ligands.

-

Olefin Coordination: The alkene substrate coordinates to the Rh(III) center.

-

Migratory Insertion: The alkene inserts into the Rh-H bond (in the classic Chalk-Harrod mechanism) to form a rhodium-alkyl species.

-

Reductive Elimination: The silyl and alkyl groups couple and reductively eliminate from the rhodium center, forming the final alkylsilane product and regenerating the active Rh(I) catalyst.

An alternative, the "modified Chalk-Harrod mechanism," involves the insertion of the alkene into the Rh-Si bond instead of the Rh-H bond.[11] The operative mechanism can depend on the specific substrates and reaction conditions.

-

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation. */ end_dot

Section 4: Experimental Protocol: Hydrosilylation of 1-Octene

This section provides a representative, self-validating protocol for a laboratory-scale hydrosilylation reaction.

Objective: To synthesize 1-(triethylsilyl)octane via the rhodium-catalyzed hydrosilylation of 1-octene with triethylsilane.

Materials:

-

Rhodium(III) 2-ethylhexanoate solution (e.g., ~3.5% Rh in 2-ethylhexanol)

-

1-Octene (≥98%, anhydrous)

-

Triethylsilane (≥98%)

-

Anhydrous Toluene (solvent)

-

Schlenk flask or similar oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography setup)

Methodology:

-

Safety First: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Rhodium compounds are toxic and should be handled with care.

-

Reaction Setup:

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-octene (5.61 g, 50.0 mmol, 1.0 equiv).

-

Add anhydrous toluene (25 mL) via syringe.

-

Place the flask under a positive pressure of inert gas (Ar or N₂).

-

-

Catalyst and Reagent Addition:

-

Via syringe, add the Rhodium(III) 2-ethylhexanoate solution. For a 0.05 mol% catalyst loading, this corresponds to 0.025 mmol of Rh. The exact volume will depend on the concentration of the commercial solution and must be calculated precisely.

-

Stir the solution for 5 minutes to ensure mixing.

-

Slowly add triethylsilane (6.40 g, 55.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The reaction is often mildly exothermic. Maintain the temperature with a water bath if necessary.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The disappearance of the 1-octene starting material indicates reaction completion. The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield 1-(triethylsilyl)octane as a colorless liquid.

-

-

Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Section 5: Safety, Handling, and Disposal

Working with rhodium catalysts requires adherence to strict safety protocols due to the toxicity and high value of the metal.

-

Handling: Always handle Rh(III) 2-ethylhexanoate in a well-ventilated fume hood. Avoid inhalation of vapors or contact with skin and eyes. GHS hazard statements indicate it may cause severe skin burns, eye damage, and is suspected of damaging fertility or the unborn child.[12]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.

-

Disposal and Recovery: Due to its high value and environmental concerns, rhodium waste should never be discarded down the drain. Spent catalyst solutions and residues should be collected as hazardous waste. A common laboratory procedure for recovering rhodium from waste streams involves:

-

Careful neutralization of the acidic solution with a base like sodium bicarbonate.[13][14] This will precipitate rhodium hydroxides and oxides.

-

The resulting solid precipitate is collected by filtration.

-

This solid material should be collected and sent to a specialized precious metal refiner for recovery.[15][16]

-

Conclusion and Outlook

Rhodium(III) 2-ethylhexanoate is a cornerstone catalyst precursor in industrial and academic synthesis. Its high solubility, stability, and resistance to poisons provide a foundation for robust and scalable catalytic processes. For researchers in drug development and process chemistry, understanding its properties and the mechanisms it enables is key to leveraging its power. While often seen as a workhorse for bulk chemical production, its reliability and high activity make it an excellent choice for the synthesis of complex, high-value molecules where consistent results are paramount. Future developments will likely focus on its immobilization onto solid supports to facilitate catalyst recovery and its use in continuous flow chemistry, further enhancing its efficiency and economic advantages.

References

-

American Elements. (n.d.). Rhodium 2-Ethylhexanoate. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. (2021). Organometallics. ACS Publications. [Link]

-

Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. (n.d.). Organic Process Research & Development. ACS Publications. [Link]

- US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts. (n.d.).

-

Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C=C and C=O Double Bonds with Tertiary Silane. (2019). The Journal of Organic Chemistry. ACS Publications. [Link]

-

Catalytic cycle of the hydroformylation and the corresponding rhodium... (n.d.). ResearchGate. [Link]

-

Preparation of rhodium(iii)-2-ethylhexanoate. (2020). Eureka | Patsnap. [Link]

-

Hydrophobicity of several rhodium(II) carboxylates correlated with their biologic activity. (n.d.). PubMed. [Link]

-

Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. [Link]

-

The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (n.d.). MDPI. [Link]

-

Theoretical Study of Rhodium- Catalyzed Hydrosilylation of Ketones: Chalk-Harrod vs. Modified Chalk. (n.d.). ResearchGate. [Link]

-

Wilkinson's catalyst. (n.d.). Wikipedia. [Link]

-

Hydrosilylation of 1-octene and cis-2-octene with Et 3 SiH and Ph 2 SiH... (n.d.). ResearchGate. [Link]

-

Treatment And Disposal Of Exhausted Rhodium Plating Solution. (n.d.). Cape Precious Metals. [Link]

-

Rhodium( II ) carboxylates. (2017). ResearchGate. [Link]

-

Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. (n.d.). ResearchGate. [Link]

-

Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). (n.d.). PubChem. [Link]

-

Bench Jeweler: Library: Articles: Treatment and Disposal of Spent Rhodium Plating Solution. (2012). Ganoksin. [Link]

-

Hydroformylation of alkenes by use of rhodium complex catalysts. (1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. RSC Publishing. [Link]

-

14.3.5: Hydrogenation by Wilkinson's Catalyst. (2023). Chemistry LibreTexts. [Link]

-

Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. (n.d.). ChemRxiv. [Link]

-

Hydrosilylation. (n.d.). Wikipedia. [Link]

-

Recovery of Palladium and Rhodium from Spent Automotive Catalytic Converters. (n.d.). [Link]

-

Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. (n.d.). Journal of the American Chemical Society. ACS Publications. [Link]

-

Identifying the best rhodium-modified catalyst and the best reaction conditions with ChemSCAN for the synthesis of aroma compounds. (n.d.). H.E.L Group. [Link]

-

Pt-Catalyzed Hydrosilylation of 1,3-Diynes with Triorganosilanes: Regio- and Stereoselective Synthesis of Mono- or Bis-silylated Adducts. (n.d.). Sci-Hub. [Link]

-

Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. (n.d.). ResearchGate. [Link]

-

Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. (2023). PubMed. [Link]

-

Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C=C and C=O Double Bonds with Tertiary Silane. (2019). PubMed. [Link]

-

PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE. (2017). European Patent Office. [Link]

-

The interaction of rhodium(II) carboxylates with enzymes. (n.d.). PubMed. [Link]

-

Preparation and characterization of rhodium(iii), iridium(iii) and ruthenium(ii) bearing 1,3- or 1,4-dithianes. (n.d.). Dalton Transactions. RSC Publishing. [Link]

Sources

- 1. TW201710276A - Preparation of rhodium(III)-2-ethylhexanoate - Google Patents [patents.google.com]

- 2. americanelements.com [americanelements.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | C24H45O6Rh | CID 89395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rhodium(III) 2-Ethylhexanoate|CAS 20845-92-5 [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]

- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 11. shokubai.org [shokubai.org]

- 12. Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. capepreciousmetals.com [capepreciousmetals.com]

- 14. Bench Jeweler: Library: Articles: Treatment and Disposal of Spent Rhodium Plating Solution [stuller.com]

- 15. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Rhodium(III) 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Application

Rhodium(III) 2-ethylhexanoate, a coordination compound of significant interest in catalysis and materials science, presents unique solubility characteristics that are pivotal to its application. As a Senior Application Scientist, this guide is designed to provide an in-depth understanding of its behavior in various organic solvents. Mastery of its solubility is not merely a matter of procedural correctness; it is the cornerstone of reaction kinetics, catalyst efficiency, and product purity. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing the dissolution of this organometallic complex.

Section 1: Physicochemical Profile of Rhodium(III) 2-Ethylhexanoate

Rhodium(III) 2-ethylhexanoate is an organorhodium compound with the chemical formula C₂₄H₄₅O₆Rh and a molecular weight of 532.52 g/mol .[1][2] It is commercially available under the CAS number 20845-92-5.[1] The structure consists of a central rhodium(III) ion coordinated to three 2-ethylhexanoate ligands. This branched, eight-carbon carboxylate ligand imparts a significant hydrophobic character to the molecule, which is a primary determinant of its solubility profile.

| Property | Value | Source |

| CAS Number | 20845-92-5 | [1] |

| Molecular Formula | C₂₄H₄₅O₆Rh | [1] |

| Molecular Weight | 532.52 g/mol | [1] |

| Appearance | Yellowish-brown to reddish-brown solid or viscous liquid | [1] |

| Water Solubility | Insoluble | [3] |

The lipophilic nature of the 2-ethylhexanoate chains dominates the molecule's interaction with its environment, leading to its characteristic high solubility in organic solvents and insolubility in water.[1][3] This property is crucial for its use in homogeneous catalysis, particularly in processes such as hydroformylation and hydrosilylation, where it serves as a soluble rhodium source.[1]

Section 2: Qualitative and Quantitative Solubility in Organic Solvents

While widely cited for its high solubility in organic media, precise quantitative data for Rhodium(III) 2-ethylhexanoate across a broad spectrum of solvents is not extensively documented in publicly available literature. However, based on its chemical nature and information from technical data sheets and patents, a comprehensive qualitative and semi-quantitative understanding can be constructed. The compound is frequently supplied as a solution in 2-ethylhexanol, indicating its high solubility in this solvent.[1][4]

High Solubility Solvents

Rhodium(III) 2-ethylhexanoate exhibits excellent solubility in a range of nonpolar and weakly polar organic solvents. This is a direct consequence of the "like dissolves like" principle, where the nonpolar alkyl chains of the 2-ethylhexanoate ligands interact favorably with nonpolar solvent molecules through van der Waals forces.

Solvents with demonstrated high solubility include:

-

Alcohols (long-chain): 2-Ethylhexanol is a common solvent for commercial preparations, signifying very high solubility.[1][4] Other long-chain alcohols are also expected to be effective solvents.

-

Carboxylic Acids (long-chain): 2-Ethylhexanoic acid and other similar carboxylic acids are used in its preparation and extraction, indicating high solubility.[5]

-

Ester Alcohols: Texanol™, a high-molecular-weight ester alcohol, has been used for the extraction of Rhodium(III) 2-ethylhexanoate, which points to its good solubility in this solvent.[5]

Expected Solubility in Other Common Organic Solvents

Based on its molecular structure, the following solubility patterns can be anticipated:

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): High solubility is expected due to the nonpolar nature of these solvents.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Good to high solubility is anticipated.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran): Moderate to good solubility is expected.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Moderate solubility is likely.

-

Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): Lower solubility is expected compared to nonpolar solvents.

-

Short-chain Alcohols (e.g., Methanol, Ethanol): While a patent mentions the dissolution of a rhodium trichloride trihydrate precursor in ethanol during a synthesis of a related compound, the final Rhodium(III) 2-ethylhexanoate product with its bulky alkyl groups would likely have more limited solubility in short-chain, more polar alcohols compared to longer-chain alcohols.[6]

It is imperative for researchers to experimentally verify the solubility for their specific application and desired concentration.

Section 3: Factors Influencing Solubility

The dissolution of Rhodium(III) 2-ethylhexanoate is a dynamic process influenced by several key parameters that researchers must consider to ensure reproducible and optimal results.

Solvent Polarity

As established, the nonpolar nature of the 2-ethylhexanoate ligands dictates a preference for nonpolar solvents. A solvent's polarity index can serve as a preliminary guide for solvent selection.

Temperature

Generally, the solubility of solids in liquids increases with temperature. For Rhodium(III) 2-ethylhexanoate, a viscous liquid or solid at room temperature, an increase in temperature will likely enhance its dissolution rate and saturation point in most organic solvents. However, thermal stability should be considered, as prolonged exposure to high temperatures could lead to decomposition.

Presence of Impurities

The purity of both the Rhodium(III) 2-ethylhexanoate and the solvent can impact solubility. The presence of water in organic solvents can significantly decrease the solubility of this hydrophobic compound. Similarly, impurities in the rhodium complex itself may alter its dissolution characteristics.

Section 4: Experimental Determination of Solubility: A Validated Protocol

To provide a framework for the precise determination of solubility, the following experimental protocol is outlined. This self-validating system ensures accuracy and reproducibility.

Objective: To quantitatively determine the solubility of Rhodium(III) 2-ethylhexanoate in a given organic solvent at a specific temperature.

Materials:

-

Rhodium(III) 2-ethylhexanoate (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer (e.g., UV-Vis or ICP-OES/MS for rhodium analysis)

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of Rhodium(III) 2-ethylhexanoate to a known volume of the selected organic solvent in a sealed container. The excess solid ensures that the solution reaches saturation. b. Place the container in a temperature-controlled shaker or water bath set to the desired temperature. c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the solution to stand undisturbed at the set temperature for a defined period (e.g., 2-4 hours) to allow undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter (also pre-warmed, if necessary) to remove any suspended microparticles.

-

Analysis: a. Accurately dilute the filtered, saturated solution with a known volume of the fresh solvent. b. Determine the concentration of Rhodium(III) 2-ethylhexanoate in the diluted solution using a suitable analytical technique. For instance, UV-Vis spectrophotometry can be used by creating a calibration curve of absorbance versus known concentrations. Alternatively, Inductively Coupled Plasma (ICP) analysis can determine the rhodium concentration, from which the concentration of the complex can be calculated.

-

Calculation of Solubility: a. From the determined concentration and the dilution factor, calculate the concentration of the saturated solution. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Self-Validation:

-

Repeat the experiment at least in triplicate to ensure the precision of the results.

-

Analyze a sample of the supernatant at different time points during equilibration to confirm that a stable saturation point has been reached.

-

Visually inspect the solution after filtration to ensure no solid particles are present.

Section 5: Logical Framework for Solvent Selection

The choice of solvent is a critical decision in any process involving Rhodium(III) 2-ethylhexanoate. The following diagram illustrates the logical workflow for selecting an appropriate solvent.

Caption: Logical workflow for selecting an appropriate organic solvent for Rhodium(III) 2-ethylhexanoate.

Conclusion: A Foundation for Success

This guide has provided a comprehensive overview of the solubility of Rhodium(III) 2-ethylhexanoate in organic solvents, grounded in its physicochemical properties. While a definitive, exhaustive quantitative database remains elusive in public literature, the principles and methodologies outlined herein empower researchers to make informed decisions. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, and by employing rigorous, self-validating protocols, scientists can confidently harness the full potential of this versatile rhodium compound in their research and development endeavors.

References

- Google Patents. TW201710276A - Preparation of rhodium(III)

- Google Patents. US20200087333A1 - Preparation of rhodium(iii)

-

PubChem. Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). [Link]

- Google Patents. EP3317243B1 - Preparation of rhodium(iii)

-

American Elements. Rhodium 2-Ethylhexanoate. [Link]

-

Johnson Matthey. Rh 2EH rhodium 2 ethyl hexanoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | C24H45O6Rh | CID 89395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Rh 2EH rhodium 2 ethyl hexanoate | Johnson Matthey [matthey.com]

- 5. TW201710276A - Preparation of rhodium(III)-2-ethylhexanoate - Google Patents [patents.google.com]

- 6. US20200087333A1 - Preparation of rhodium(iii)-2-ethylhexanoate - Google Patents [patents.google.com]

Navigating the Stability and Decomposition of Rhodium Tris(2-Ethylhexanoate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Catalyst at the Core

Rhodium tris(2-ethylhexanoate), a rhodium(III) coordination complex, is a cornerstone catalyst and precursor in a multitude of chemical transformations.[1][2] Its high solubility in organic solvents and remarkable catalytic activity make it an invaluable tool in processes such as hydroformylation and hydrosilylation.[3] However, the efficacy and reproducibility of these processes are intrinsically linked to the stability of the rhodium complex. This guide, curated for the discerning researcher, delves into the critical aspects of the stability and decomposition of rhodium tris(2-ethylhexanoate), providing a comprehensive understanding of its behavior under various conditions.

Chemical and Physical Properties: A Snapshot

A thorough understanding of the fundamental properties of rhodium tris(2-ethylhexanoate) is paramount for its effective application and handling.

| Property | Value | Reference |

| Chemical Formula | C24H45O6Rh | [4] |

| Molecular Weight | 532.523 g/mol | [4] |

| CAS Number | 20845-92-5 | [1] |

| Appearance | Yellowish-brown to reddish-brown solution or solid | [1] |

| Solubility | Soluble in organic solvents such as 2-ethylhexanol | [3] |

A crucial distinction to be made is between the Rh(III) and Rh(II) forms of rhodium 2-ethylhexanoate. The Rh(III) species, the focus of this guide, is typically yellowish-brown to reddish-brown, whereas the Rh(II) dimer presents as a green compound.[1][5] The presence of the Rh(II) species is often considered an impurity and can be indicative of decomposition.

Thermal Stability and Decomposition: The Influence of Heat

Thermal decomposition studies on rhodium(II) acetate have shown that in an inert nitrogen atmosphere, the compound decomposes to rhodium metal at temperatures between 300–400°C.[4] In a reductive hydrogen atmosphere, this decomposition occurs at a significantly lower temperature of around 120°C.[4] This suggests that the thermal decomposition of rhodium tris(2-ethylhexanoate) likely proceeds via the reduction of Rh(III) to metallic rhodium, with the decomposition temperature being highly dependent on the surrounding atmosphere.

The likely decomposition pathway involves the cleavage of the rhodium-oxygen bonds and the subsequent breakdown of the 2-ethylhexanoate ligands. The gaseous byproducts would include carbon dioxide, carbon monoxide, and various hydrocarbons resulting from the fragmentation of the ethylhexanoate moiety.

Hydrolytic Stability and Decomposition: The Role of Water and pH

The presence of water can significantly impact the stability of rhodium tris(2-ethylhexanoate), particularly in processes where complete exclusion of moisture is challenging. While specific kinetic data for the hydrolysis of this complex is scarce, the general behavior of Rh(III) complexes in aqueous media provides a framework for understanding its hydrolytic stability.

Rh(III) complexes can undergo hydrolysis, and studies on other Rh(III) complexes suggest that the mechanism is likely a dissociative conjugate-base (SN1CB) mechanism in the presence of a base.[6][7] A critical factor influencing hydrolytic stability is pH. At alkaline pH, Rh(III) ions in solution can be transformed into rhodium(III) hydroxide (Rh(OH)₃), which can precipitate out of solution, leading to a decrease in the concentration of the active catalytic species.[8]

The hydrolysis of the carboxylate ligands would lead to the formation of 2-ethylhexanoic acid and hydroxo-rhodium species.

Photochemical Stability and Decomposition: The Impact of Light

Organometallic complexes, including those of rhodium, can be sensitive to light. While specific studies on the photodegradation of rhodium tris(2-ethylhexanoate) are not widely reported, the known photoactivity of other Rh(III) complexes suggests a potential for photochemical decomposition.[9] Exposure to ultraviolet or even visible light could induce electronic transitions within the complex, potentially leading to the cleavage of the rhodium-ligand bonds and subsequent degradation. The decomposition products would likely be similar to those of thermal decomposition, including metallic rhodium and ligand fragments. For applications where the complex is exposed to light, it is advisable to take protective measures, such as using amber glassware or conducting reactions in the dark.

Analytical Methods for Stability Assessment: A Practical Guide

Monitoring the stability and purity of rhodium tris(2-ethylhexanoate) is crucial for ensuring consistent performance. Several analytical techniques can be employed for this purpose.

UV-Vis Spectroscopy for Purity Control

A key indicator of the decomposition of rhodium(III) tris(2-ethylhexanoate) is its reduction to the dimeric Rh(II) 2-ethylhexanoate. This transformation can be readily monitored using UV-Vis spectroscopy. The Rh(II) dimer exhibits a characteristic absorption band around 597 nm, which is absent in the spectrum of the pure Rh(III) complex.[3]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a solution of rhodium tris(2-ethylhexanoate) in a suitable solvent (e.g., 2-ethylhexanol) at a known concentration.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Measurement: Scan the absorbance of the solution over a wavelength range that includes 597 nm.

-

Analysis: The absence or minimal intensity of an absorption peak at approximately 597 nm indicates a high purity of the Rh(III) species.[3]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is a fundamental technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the rhodium tris(2-ethylhexanoate) sample into a TGA pan.

-

Instrumentation: Use a calibrated thermogravimetric analyzer.

-

Atmosphere: Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Analysis: The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum mass loss, and the mass of the final residue. Coupling the TGA with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) can allow for the identification of the evolved gaseous decomposition products.[10][11][12]

Practical Considerations for Handling and Storage

To maintain the integrity of rhodium tris(2-ethylhexanoate), proper handling and storage procedures are essential.

-

Inert Atmosphere: Due to its sensitivity to reduction, especially at elevated temperatures, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Store in a cool, dry place. Avoid prolonged exposure to high temperatures.

-

Light: Protect from light by storing in amber vials or in the dark.

-

Moisture: Minimize exposure to moisture to prevent hydrolysis.

Conclusion: A Foundation for Robust Science

A comprehensive understanding of the stability and decomposition pathways of rhodium tris(2-ethylhexanoate) is fundamental to its successful application in research and industry. While direct, quantitative data for this specific compound remains an area for further investigation, analogies drawn from related rhodium carboxylates and other Rh(III) complexes provide a strong framework for predicting its behavior. By employing the analytical techniques and adhering to the handling protocols outlined in this guide, researchers can ensure the integrity of this vital catalyst, leading to more reliable and reproducible scientific outcomes.

References

-

Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. [Link]

-

Rhodium-Based Electrocatalysts for Ethanol Oxidation Reaction: Mechanistic Insights, Structural Engineering, and Performance Optimization. (n.d.). MDPI. [Link]

-

Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). National Institutes of Health (NIH). [Link]

-

PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE. (2017). European Patent Office. [Link]

-

Exploring the Photophysics and Photocatalytic Activity of Heteroleptic Rh(III) Transition-Metal Complexes Using High-Throughput Experimentation. (2024). ACS Publications. [Link]

-

Rhodium porphyrin complexes as catalysts for ammonia borane hydrolytic dehydrogenation. (2026). RSC Publishing. [Link]

-

A study of some selected rhodium (II) carboxylates. (n.d.). UH Institutional Repository. [Link]

-

TGA-FTIR Guided Ligand Evaluation for Iron Photocatalyzed Decarboxylative Giese Reactions. (n.d.). ResearchGate. [Link]

- US20200087333A1 - Preparation of rhodium(iii)-2-ethylhexanoate. (n.d.).

- WO2017001647A1 - Preparation of rhodium(iii)-2-ethylhexanoate. (2017).

-

Effect of pH on the recovery of rhodium. (n.d.). ResearchGate. [Link]

-

Thermal and spectroscopic studies of feasibility of rhodium acetate versus chloride as a likely precursor for Rh° metal catalysts. (2025). ResearchGate. [Link]

-

Dimethylammonium Hexanoate Stabilized Rhodium(0) Nanoclusters Identified as True Heterogeneous Catalysts with the Highest Observed Activity in the Dehydrogenation of Dimethylamine−Borane. (n.d.). ACS Publications. [Link]

-

Air-Stable 14-Electron Rhodium(III) Complexes Bearing Si,N Ligands as Catalysts in Hydrolysis of Silanes. (2023). ACS Publications. [Link]

-

Ruthenium, Rhodium, and Iridium α-Diimine Complexes as Precatalysts in Carbon Dioxide Hydrogenation and Formic Acid Decomposition. (n.d.). MDPI. [Link]

-

TGA-FTIR Guided Ligand Evaluation for Iron Photocatalyzed Decarboxylative Giese Reactions. (2023). ChemRxiv. [Link]

-

Kinetics and mechanism of the base hydrolysis of some trans-dihalogeno(cyclam)rhodium(III) complexes. (n.d.). cdnsciencepub.com. [Link]

-

Selective and Preferential Separation of Rhodium (III) from Palladium (II) and Platinum (IV) Using a m-Phenylene Diamine-Containing Precipitant. (2019). National Institutes of Health (NIH). [Link]

-

Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. (2025). ResearchGate. [Link]

-

Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. (2025). American Chemical Society. [Link]

-

Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. (n.d.). ACS Publications. [Link]

-

Rhodium-based metallodrugs for biological applications: current status and future perspectives. (n.d.). National Institutes of Health (NIH). [Link]

-

ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. (2025). ResearchGate. [Link]

-

Organic Light-Emitting Devices with High External Quantum Efficiency and Operational Stability Based on Highly Phosphorescent Cyclometalating Rhodium(III) Complexes. (n.d.). ResearchGate. [Link]

-

TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (n.d.). ijmra.us. [Link]

- TW201710276A - Preparation of rhodium(III)-2-ethylhexanoate. (n.d.).

-

Selective and Preferential Separation of Rhodium (III) from Palladium (II) and Platinum (IV) Using a m-Phenylene Diamine-Containing Precipitant. (2019). National Institutes of Health (NIH). [Link]

-

A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst. (n.d.). National Institutes of Health (NIH). [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). rit.edu. [Link]

-

Supported Rhodium Catalysts for Ammonia–Borane Hydrolysis: Dependence of the Catalytic Activity on the Highest Occupied State. (2017). Wiley Online Library. [Link]

-

Metal-carboxylate interactions in metal-alginate complexes studied with FTIR spectroscopy. (2010). National Institutes of Health (NIH). [Link]

-

Rhodium. (n.d.). Wikipedia. [Link]

-

Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2026). ACS Publications. [Link]

-

New Anionic Rhodium Complexes as Efficient Hydroboration and Hydrosilylation Catalysts. (n.d.). MDPI. [Link]

-

Mechanism of base hydrolysis of some rhodium(III) complexes. (n.d.). Sci-Hub. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20200087333A1 - Preparation of rhodium(iii)-2-ethylhexanoate - Google Patents [patents.google.com]

- 3. Rhodium(III) 2-Ethylhexanoate|CAS 20845-92-5 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2017001647A1 - Preparation of rhodium(iii)-2-ethylhexanoate - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Sci-Hub. Mechanism of base hydrolysis of some rhodium(III) complexes / Inorganica Chimica Acta, 1967 [sci-hub.ru]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. ijmra.us [ijmra.us]

A Spectroscopic Guide to Rhodium Tris(2-ethylhexanoate): Elucidating Structure and Purity

Introduction

Rhodium tris(2-ethylhexanoate), with the chemical formula Rh(C₈H₁₅O₂)₃, is a key organometallic compound and catalyst precursor.[1][2] Its efficacy in critical industrial processes, such as hydroformylation and hydrosilylation, is intrinsically linked to its molecular structure, the oxidation state of the rhodium center, and its overall purity.[2] This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize rhodium tris(2-ethylhexanoate), namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these techniques is paramount for quality control, reaction monitoring, and mechanistic studies involving this versatile rhodium complex.

Molecular Structure and Coordination

Rhodium tris(2-ethylhexanoate) consists of a central rhodium(III) ion coordinated to three 2-ethylhexanoate ligands. The carboxylate groups of the ligands interact with the rhodium center, forming a coordination complex. The nature of this coordination is a key determinant of the compound's reactivity and can be effectively probed using spectroscopic methods.

Caption: A simplified representation of the coordination of 2-ethylhexanoate ligands to a central Rh(III) ion.

Infrared (IR) Spectroscopy: Probing the Carboxylate Coordination

Infrared spectroscopy is a powerful and readily available technique for confirming the successful synthesis of rhodium tris(2-ethylhexanoate) and for gaining insight into the coordination mode of the carboxylate ligands.

Theoretical Framework

The key to interpreting the IR spectrum of a metal carboxylate lies in the vibrational frequencies of the carboxylate group (-COO⁻). In the free 2-ethylhexanoic acid, a strong absorption band corresponding to the carbonyl (C=O) stretch is observed around 1700 cm⁻¹. Upon coordination to the rhodium ion, this band disappears and is replaced by two new characteristic bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group.[3] The positions of these bands, and the difference between them (Δν = νₐₛ - νₛ), can provide information about the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[4][5]

Expected Spectral Features

For rhodium tris(2-ethylhexanoate), the following features are anticipated in the IR spectrum:

-

Absence of a C=O stretch around 1700 cm⁻¹: This confirms the deprotonation of the carboxylic acid and its coordination to the rhodium center.

-

Presence of asymmetric and symmetric ν(COO⁻) bands: These are typically observed in the regions of 1650-1510 cm⁻¹ for the asymmetric stretch and 1400-1280 cm⁻¹ for the symmetric stretch.[3]

-

C-H stretching bands: In the region of 3000-2800 cm⁻¹, characteristic stretching vibrations of the alkyl chains of the 2-ethylhexanoate ligands will be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| ν(C=O) of free acid | ~1700 | Absence indicates coordination of the carboxylate group. |

| Asymmetric νₐₛ(COO⁻) | 1650 - 1510 | Confirms the presence of the coordinated carboxylate ligand. |

| Symmetric νₛ(COO⁻) | 1400 - 1280 | Confirms the presence of the coordinated carboxylate ligand. |

| ν(C-H) of alkyl chains | 3000 - 2800 | Presence of the 2-ethylhexanoate ligand backbone. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A straightforward and common method for obtaining the IR spectrum of rhodium tris(2-ethylhexanoate) is through Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Caption: A streamlined workflow for obtaining an ATR-FTIR spectrum.

UV-Visible (UV-Vis) Spectroscopy: A Window into the Rhodium Oxidation State and Purity

UV-Vis spectroscopy is an indispensable tool for assessing the electronic properties of the rhodium center in rhodium tris(2-ethylhexanoate), primarily for determining its oxidation state and quantifying the presence of impurities.

Theoretical Framework

The color of a transition metal complex is a direct consequence of electronic transitions between d-orbitals. For rhodium tris(2-ethylhexanoate), the yellowish-brown color is characteristic of the Rh(III) oxidation state. A common impurity in the synthesis of this compound is the dimeric Rh(II) species, which imparts a green color to the solution. This difference in color is quantifiable by UV-Vis spectroscopy.

Purity Assessment

A key application of UV-Vis spectroscopy in the quality control of rhodium tris(2-ethylhexanoate) is the detection of Rh(II) impurities. Dimeric Rhodium(II) 2-ethylhexanoate exhibits a characteristic absorption band at approximately 597 nm.[6] The intensity of this absorption is directly proportional to the concentration of the Rh(II) species. Therefore, a high-purity sample of Rhodium(III) 2-ethylhexanoate should show a minimal or negligible absorbance at this wavelength.

| Species | Color | Characteristic UV-Vis Absorption (nm) | Significance |

| Rhodium(III) tris(2-ethylhexanoate) | Yellowish-brown | No significant absorption at 597 nm | Desired product |

| Dimeric Rhodium(II) 2-ethylhexanoate | Green | ~597 | Common impurity indicating incomplete oxidation |

Experimental Protocol: UV-Vis Analysis

The following protocol outlines the steps for a typical UV-Vis analysis to assess the purity of rhodium tris(2-ethylhexanoate).

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the Ligand Environment

NMR spectroscopy provides detailed information about the structure and environment of the 2-ethylhexanoate ligands in the complex. While specific, published ¹H and ¹³C NMR data for rhodium tris(2-ethylhexanoate) are scarce in the literature, the principles of NMR interpretation provide a robust framework for its characterization.[7]

¹H NMR Spectroscopy

Proton NMR is primarily used to confirm the presence of the 2-ethylhexanoate ligands and the absence of the free carboxylic acid.

Expected Spectral Features:

-

Absence of the acidic proton: The characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) will be absent, confirming the deprotonation and coordination of the ligand.[7]

-

Complex multiplet signals in the alkyl region (approx. 0.8-2.5 ppm): These signals correspond to the various protons of the 2-ethylhexanoate alkyl chain. The coordination to the paramagnetic Rh(III) center can lead to broadening of these signals.

-

Integration: The relative integration of the signals in the alkyl region should correspond to the number of protons in the 2-ethylhexanoate ligand.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the ligands.

Expected Spectral Features:

-

Carbonyl carbon: The signal for the carboxylate carbon (COO⁻) is expected to be in the range of 170-185 ppm.[8]

-

Alkyl carbons: A series of signals corresponding to the different carbon environments in the 2-ethylhexanoate chain will be observed in the upfield region of the spectrum (typically 10-70 ppm).

¹⁰³Rh NMR Spectroscopy: A Specialized Technique

Rhodium-103 is a spin-1/2 nucleus with 100% natural abundance, making it theoretically amenable to NMR spectroscopy. However, its very low gyromagnetic ratio makes ¹⁰³Rh NMR experiments challenging to perform.[9] Despite these difficulties, ¹⁰³Rh NMR can provide direct information about the electronic environment of the rhodium center. The chemical shift of ¹⁰³Rh is highly sensitive to the nature of the coordinated ligands and the geometry of the complex.[10][11] For rhodium tris(2-ethylhexanoate), a single resonance would be expected, with its chemical shift being indicative of the Rh(III) oxidation state and the carboxylate ligand environment.

Experimental Protocol: NMR Analysis

Caption: A general workflow for NMR analysis.

Conclusion

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Rh 2EH rhodium 2 ethyl hexanoate | Johnson Matthey [matthey.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodium(III) 2-Ethylhexanoate|CAS 20845-92-5 [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Genesis of a Catalyst: A Technical Chronicle of Rhodium Carboxylate Complexes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of rhodium carboxylate complexes, a class of compounds that has become indispensable in modern organic synthesis. We will traverse the timeline from their initial, unexpected synthesis to the elucidation of their unique dimeric structure and their subsequent rise as powerful catalysts for a wide array of chemical transformations. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental science and historical context behind these remarkable catalysts. We will delve into the key experimental choices that shaped the field, provide detailed protocols for their synthesis, and offer insights into the mechanistic underpinnings of their reactivity.

The Dawn of an Era: An Unanticipated Discovery

The story of rhodium carboxylate complexes begins not with a targeted quest for a new catalyst, but as a serendipitous observation in the realm of coordination chemistry. In the mid-20th century, the focus of rhodium chemistry was largely centered on its simple salts and mononuclear complexes. The synthesis of what we now know as dirhodium tetraacetate, the archetypal rhodium carboxylate complex, was first reported as an unexpected product.

Initial attempts to prepare rhodium(III) acetate by reacting rhodium(III) chloride with sodium acetate in ethanol did not yield the expected mononuclear complex. Instead, a green, diamagnetic substance was isolated, the structure and properties of which were not immediately understood. This marked the unassuming birth of a new class of compounds.

Deciphering the "Paddlewheel": A Structural Revelation

A pivotal moment in the history of rhodium carboxylate complexes was the elucidation of their unique molecular architecture. Early spectroscopic and magnetic susceptibility data hinted at a dimeric structure, but it was the groundbreaking X-ray crystallographic studies that provided definitive proof.

The structure revealed a "paddlewheel" conformation, where two rhodium atoms are bridged by four carboxylate ligands.[1] A key feature of this structure is the direct rhodium-rhodium bond, a relatively short bond with a length of approximately 2.39 Å.[1] Each rhodium atom is coordinated to four oxygen atoms from the carboxylate bridges and the other rhodium atom, resulting in a square pyramidal geometry. The axial positions of this structure are typically occupied by solvent molecules or other ligands.

This dimeric structure with its Rh-Rh bond is central to the unique reactivity of these complexes. The proximity of the two metal centers and the electronic communication between them are crucial for their catalytic activity.

Diagram: The Archetypal Paddlewheel Structure

Caption: Generalized paddlewheel structure of a dirhodium(II) tetracarboxylate complex.

From Curiosity to Catalyst: The Rise of an Application

For some time after their discovery and structural characterization, rhodium carboxylate complexes remained largely a chemical curiosity. However, the 1970s witnessed a paradigm shift with the discovery of their remarkable catalytic activity, particularly in reactions involving diazo compounds.

Pioneering work demonstrated that these complexes could efficiently catalyze cyclopropanation and C-H insertion reactions of diazoesters. This opened up new avenues in organic synthesis, allowing for the construction of complex molecular architectures with high efficiency and selectivity. The dirhodium core was found to be exceptionally adept at activating diazo compounds to form reactive rhodium-carbene intermediates, which are the key species responsible for these transformations.

The ability to tune the reactivity and selectivity of these catalysts by modifying the carboxylate ligands was a significant breakthrough. The use of chiral carboxylates, for instance, led to the development of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products, a critical aspect of modern drug development.

Synthesis of a Workhorse Catalyst: Dirhodium(II) Tetraacetate Dihydrate

The most common and widely used rhodium carboxylate complex is dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂]. Its synthesis is a foundational procedure in many research laboratories.

Experimental Protocol: Synthesis of Dirhodium(II) Tetraacetate Dihydrate

This protocol is based on established literature procedures for the synthesis from rhodium(III) chloride hydrate.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Glacial acetic acid

-

Sodium acetate, anhydrous

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve rhodium(III) chloride hydrate in a minimal amount of deionized water. To this solution, add a solution of sodium acetate in a mixture of glacial acetic acid and ethanol. The molar ratio of rhodium to sodium acetate should be approximately 1:4.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The color of the solution will gradually change from the initial reddish-brown of the Rh(III) salt to a deep green. The reflux is typically maintained for several hours to ensure complete reaction.

-

Isolation of the Product: After the reaction is complete (as indicated by the color change and the cessation of gas evolution), allow the mixture to cool to room temperature. The green product, dirhodium(II) tetraacetate, will precipitate out of the solution.

-

Purification: Collect the green precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with small portions of cold water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent. The final product is a fine, emerald-green powder.[1]

Self-Validating System:

-

Color Change: The distinct color change from reddish-brown to deep green is a primary indicator of the formation of the Rh(II) dimer.

-

Spectroscopic Characterization: The identity and purity of the synthesized complex should be confirmed by spectroscopic methods such as UV-Vis and Infrared (IR) spectroscopy. The UV-Vis spectrum in a non-coordinating solvent will show a characteristic absorption band around 600 nm. The IR spectrum will exhibit strong carboxylate stretching frequencies.

-

Elemental Analysis: For rigorous characterization, elemental analysis can be performed to confirm the elemental composition of the complex.

Diagram: Synthetic Workflow for Dirhodium(II) Tetraacetate

Caption: Step-by-step workflow for the synthesis of dirhodium(II) tetraacetate.

The Legacy and Future of Rhodium Carboxylate Complexes

The discovery and development of rhodium carboxylate complexes represent a significant milestone in the history of catalysis. From a serendipitous finding, these compounds have evolved into a versatile and powerful class of catalysts that have had a profound impact on organic synthesis. Their applications continue to expand, with ongoing research focused on the development of new chiral ligands for highly enantioselective transformations, the immobilization of these catalysts for easier recovery and reuse, and their application in novel reaction methodologies.

For professionals in drug development, the ability of rhodium carboxylate complexes to facilitate the construction of complex and stereochemically defined molecules is of paramount importance. The C-H functionalization reactions catalyzed by these complexes offer a powerful tool for the late-stage modification of drug candidates, enabling the rapid generation of analogues for structure-activity relationship studies.

The journey of rhodium carboxylate complexes is a testament to the power of curiosity-driven research and the profound impact that fundamental discoveries in coordination chemistry can have on applied science. As our understanding of their reactivity continues to deepen, we can expect that the legacy of these remarkable catalysts will only continue to grow.

References

-

Rhodium(II) acetate . chemeurope.com. [Link]

-

Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition . MDPI. [Link]

-

Rhodium(II) carboxylates . ResearchGate. [Link]

-

Rhodium(II)‐Carboxylate‐Catalyzed Carbene Transfer Reactions: Toward C H Functionalizations . ResearchGate. [Link]

Sources

A Theoretical and Computational Guide to Rhodium Tris(2-ethylhexanoate): Molecular Insights for Catalysis and Beyond

Abstract

Rhodium tris(2-ethylhexanoate), a key organometallic compound, is a cornerstone in industrial catalysis, particularly in hydroformylation and hydrosilylation reactions.[1] Its efficacy as a catalyst is intrinsically linked to its electronic structure and dynamic behavior at the molecular level. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of Rhodium tris(2-ethylhexanoate). We delve into the principles of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the geometric, electronic, and spectroscopic properties of this complex. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate discovery and optimize catalytic processes involving rhodium carboxylates.

Introduction: The Significance of Rhodium Tris(2-ethylhexanoate)

Rhodium tris(2-ethylhexanoate), with the chemical formula C₂₄H₄₅O₆Rh, is a highly soluble source of rhodium in organic solvents, making it an ideal catalyst precursor.[1][2] Its primary utility lies in its ability to catalyze the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond (hydroformylation) and the addition of a silicon-hydride bond across an unsaturated bond (hydrosilylation).[1] These processes are fundamental to the production of aldehydes, alcohols, and silicones.[1]

Understanding the intricate mechanisms of these catalytic cycles necessitates a detailed comprehension of the catalyst's structure, bonding, and reactivity. While experimental techniques provide invaluable macroscopic data, theoretical calculations offer a window into the fleeting intermediates and transition states that govern the reaction pathways. This guide will equip the reader with the foundational knowledge and practical steps to perform such calculations.

Table 1: Physicochemical Properties of Rhodium Tris(2-ethylhexanoate)

| Property | Value | Reference |

| CAS Number | 20845-92-5 | [1][2] |

| Molecular Formula | C₂₄H₄₅O₆Rh | [1][2] |

| Molecular Weight | 532.52 g/mol | [1][3] |

| Appearance | Reddish-brown solution or solid | [1] |

| Solubility | Soluble in organic solvents | [1][3] |

| Primary Applications | Catalyst for hydroformylation and hydrosilylation | [1] |

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach allows for the investigation of relatively large molecules like Rhodium tris(2-ethylhexanoate.

The core of a DFT calculation lies in the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This functional approximates the complex many-body electron interactions. For transition metals like rhodium, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. The B3LYP functional is a widely used and well-validated choice for organometallic complexes.[4]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[5] For heavy elements like rhodium, it is crucial to employ basis sets that account for relativistic effects. Effective Core Potentials (ECPs), such as the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) basis set, are commonly used for rhodium, where the core electrons are replaced by a potential, and only the valence electrons are treated explicitly.[6][7] For lighter atoms like carbon, oxygen, and hydrogen, Pople-style basis sets like 6-31G* or more flexible basis sets like the def2-TZVPP are appropriate choices.[8][9]

Computational Workflow for Rhodium Tris(2-ethylhexanoate)

The following section outlines a detailed, step-by-step protocol for performing a geometry optimization and frequency calculation on Rhodium tris(2-ethylhexanoate) using DFT.

Step 1: Molecular Structure Generation

The initial step involves generating a three-dimensional structure of the Rhodium tris(2-ethylhexanoate) molecule. This can be achieved using molecular building software such as Avogadro, ChemDraw, or GaussView. The coordination around the rhodium(III) center is typically octahedral, with the three bidentate 2-ethylhexanoate ligands coordinating to the metal center.

Caption: Simplified 2D representation of the coordination around the Rhodium center.

Step 2: Input File Preparation

A typical DFT calculation requires an input file that specifies the molecular geometry, the level of theory (functional and basis set), and the type of calculation. Below is an example of a Gaussian input file for a geometry optimization and frequency calculation.

Explanation of Keywords:

-

%nprocshared=8: Specifies the number of processor cores to be used.

-

%mem=16GB: Allocates 16 gigabytes of memory.

-

#p B3LYP/GenECP Opt Freq: Specifies the B3LYP functional with a general basis set where ECPs are used. Opt requests a geometry optimization, and Freq requests a frequency calculation.

-

0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.

-

The subsequent lines define the atomic coordinates.

-

C H O 0 ... ****: Defines the 6-31G* basis set for Carbon, Hydrogen, and Oxygen.

-

Rh 0 ... ****: Defines the LANL2DZ ECP basis set for Rhodium.

Step 3: Execution and Analysis

The input file is submitted to a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[8][9] Upon completion, the output file will contain a wealth of information, including:

-